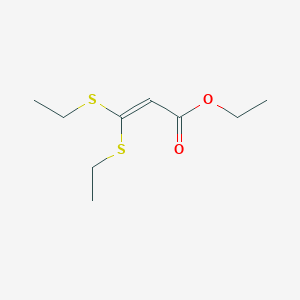
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C9H16O2S2 It is characterized by the presence of two ethylsulfanyl groups attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate typically involves the reaction of ethyl acrylate with ethanethiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the thiol groups add to the double bond of the acrylate. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the addition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
Ethyl 3,3-bis(phenylsulfanyl)prop-2-enoate: Contains phenylsulfanyl groups, offering different steric and electronic properties.
Uniqueness
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is unique due to the presence of ethylsulfanyl groups, which provide distinct reactivity and interaction profiles compared to other sulfanyl-substituted compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
18224-54-9 |
|---|---|
Molecular Formula |
C9H16O2S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate |
InChI |
InChI=1S/C9H16O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
ALCZUBTVPGHRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















